molecular formula C5H6ClNO B136086 4-(Chloromethyl)-2-methyl-1,3-oxazole CAS No. 141399-53-3

4-(Chloromethyl)-2-methyl-1,3-oxazole

Cat. No.: B136086
CAS No.: 141399-53-3
M. Wt: 131.56 g/mol
InChI Key: BHSQXKLNZCIOKT-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methyl-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. The presence of a chloromethyl group at the 4-position and a methyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methyl-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction can lead to the formation of 4-(hydroxymethyl)-2-methyl-1,3-oxazole.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

4-(Chloromethyl)-2-methyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-2-methyl-1,3-oxazole
  • 4-(Hydroxymethyl)-2-methyl-1,3-oxazole
  • 2-Methyl-1,3-oxazole

Uniqueness

4-(Chloromethyl)-2-methyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

4-(chloromethyl)-2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSQXKLNZCIOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617073
Record name 4-(Chloromethyl)-2-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141399-53-3
Record name 4-(Chloromethyl)-2-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-methyl-1,3-oxazole
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